
1,4-Diiodo-2-(trifluoromethyl)benzene
Übersicht
Beschreibung
1,4-Diiodo-2-(trifluoromethyl)benzene is a chemical compound with the molecular formula C7H3F3I2 . It has a molecular weight of 397.9 .
Molecular Structure Analysis
The molecular structure of 1,4-Diiodo-2-(trifluoromethyl)benzene consists of a benzene ring with two iodine atoms and a trifluoromethyl group attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the name of the compound: the iodine atoms are attached at the 1 and 4 positions, and the trifluoromethyl group is attached at the 2 position .Wissenschaftliche Forschungsanwendungen
Electrophilic Substitution Reactions
1,2,4-Tris(trifluoromethyl)benzene, closely related to 1,4-diiodo-2-(trifluoromethyl)benzene, undergoes quantitative hydrogen/metal exchange when treated with lithium 2,2,6,6-tetramethylpiperidide. This reaction facilitates the selective synthesis of 5-substituted derivatives of 1,2,4-tris(trifluoromethyl)benzene by consecutive reaction with tert-butyllithium and an electrophile, demonstrating the compound's utility in electrophilic substitution reactions (Schlosser, Porwisiak, & Mongin, 1998).
Synthesis of Novel Fluorine-containing Polyetherimide
The synthesis of novel fluorine-containing polyetherimide involves the compound 1,4-bis(2-trifluoromethyl-4-aminophenoxy)benzene, derived from a reaction process involving 1,4-diiodo-2-(trifluoromethyl)benzene. This highlights its application in the development of advanced materials with potentially unique properties, characterized by techniques like Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) (Yu Xin-hai, 2010).
Suzuki-Miyaura Reactions for Synthesis of Trifluoromethylated Derivatives
The Suzuki-Miyaura reaction of 1,4-dibromo-2-(trifluoromethyl)benzene, a compound structurally similar to 1,4-diiodo-2-(trifluoromethyl)benzene, provides a route for synthesizing various trifluoromethylated di- and terphenyls. The process is known for its excellent site selectivity, which is a critical aspect in organic synthesis (Ullah, Nawaz, Villinger, & Langer, 2011).
Rhenium-Catalyzed Trifluoromethylation of Aromatic Compounds
The catalytic action of methyltrioxorhenium for the direct electrophilic trifluoromethylation of aromatic compounds using 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, which is relevant to the research on 1,4-diiodo-2-(trifluoromethyl)benzene, shows its potential in the trifluoromethylation of various aromatic and heteroaromatic compounds. This research contributes to the understanding of radical species involvement in such reactions (Mejía & Togni, 2012).
Lithiation and Silylation Reactions
1,4-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)benzene, which is structurally similar to 1,4-diiodo-2-(trifluoromethyl)benzene, undergoes lithiation and silylation reactions, forming tri- and tetralithio derivatives. These derivatives react readily with trimethylsilyl chloride or dimethylsilyl chloride, indicating the compound's utility in these types of organic reactions (Fitch, Cassidy, & Ahmed, 1996).
Crystal Structure Analysis
The crystal structure analysis of compounds like (E)-2-[3-(Trifluoromethyl)phenyliminomethyl]benzene-1,4-diol provides insights into the molecular structure, intermolecular hydrogen bonding, and the disordered states of trifluoromethyl groups. Such analyses are crucial for understanding the properties and potential applications of related compounds (Şahin, Gümüş, Macit, & Işık, 2009).
Sequential Tandem Addition to Tungsten-Trifluorotoluene Complex
This research explores the effects of an electron-withdrawing group on the organic chemistry of an η2-bound benzene ring using a trifluorotoluene complex. The study demonstrates the ability to synthesize enantio-enriched organics, highlighting the compound's potential in creating highly functionalized trifluoromethylated cyclohexenes (Wilson et al., 2017).
Zukünftige Richtungen
Research on compounds similar to 1,4-Diiodo-2-(trifluoromethyl)benzene, such as 1,4-Bis(trifluoromethyl)benzene, has shown promise in the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence . This suggests potential future directions in the field of organic light-emitting diodes (OLEDs) and other light-emitting applications .
Eigenschaften
IUPAC Name |
1,4-diiodo-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3I2/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOUDBUUUWOFGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624931 | |
| Record name | 1,4-Diiodo-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diiodo-2-(trifluoromethyl)benzene | |
CAS RN |
518343-63-0 | |
| Record name | 1,4-Diiodo-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




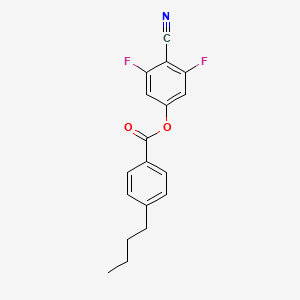
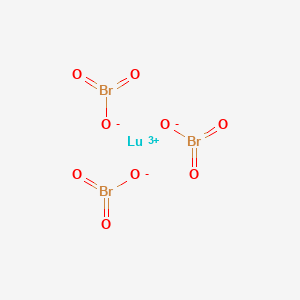
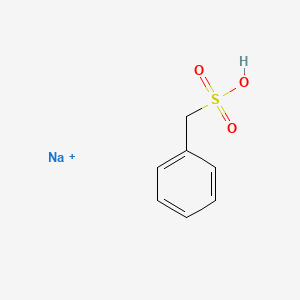
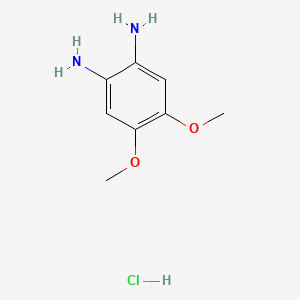
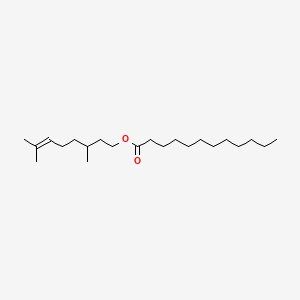
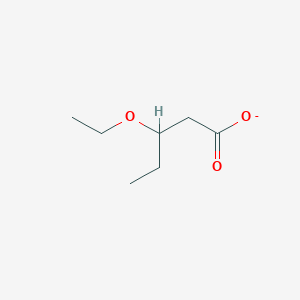
![Isopentyl 3-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B1628992.png)
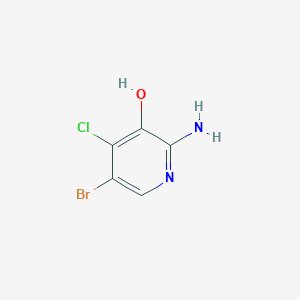
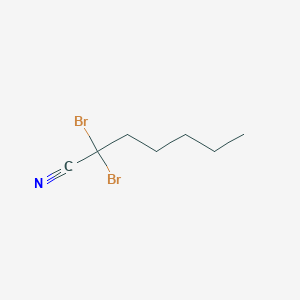

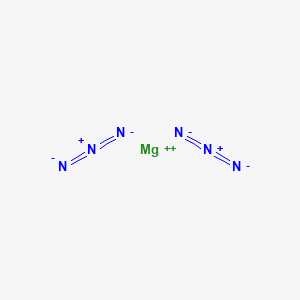
![1-(Benzo[b]thiophen-2-yl)-2-methylpropan-1-ol](/img/structure/B1629001.png)
